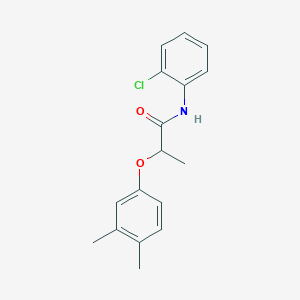

![molecular formula C12H13Cl2NO4 B4051303 methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate](/img/structure/B4051303.png)

methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate

Übersicht

Beschreibung

Methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate is a chemical compound with the molecular formula C12H13Cl2NO4 . The molecule contains a total of 32 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .

Synthesis Analysis

The synthesis of compounds incorporating the 2,4-dichlorophenoxy nucleus has been reported . The process involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . This is followed by treatment with phenacylbromides leading to the formation of imidazo [2,1-b] [1,3,4]thiadiazoles .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, an aliphatic ester, an aliphatic secondary amide, and an aromatic ether . It has an average mass of 306.142 Da and a monoisotopic mass of 305.022156 Da .Wissenschaftliche Forschungsanwendungen

Herbicide Efficacy and Plant Physiology

Methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate, also known as dichlofop-methyl, is primarily studied for its role as a selective herbicide. Research by Shimabukuro et al. (1978) demonstrated its effectiveness in controlling wild oat (Avena fatua L.) in wheat crops by inhibiting auxin-stimulated elongation in oat and wheat coleoptile segments. The study revealed dichlofop-methyl's mechanism as a strong auxin antagonist, with its metabolite, dichlofop, inhibiting root growth through a different pathway. This dual action underscores its significance in agricultural science, offering insights into its selective herbicidal effects and potential applications in crop management (Shimabukuro, R. H. Shimabukuro, Nord, & Hoerauf, 1978).

CO2 Capture and Environmental Applications

In environmental sciences, the compound finds application in the development of new solvents for carbon dioxide capture. Zhou et al. (2012) explored the use of amino acid ionic liquid [N1111][Gly] mixed with 2-amino-2-methyl-1-propanol (AMP) for CO2 absorption. The study's findings on the solvent's enhanced reactivity and absorption capabilities highlight the compound's potential in mitigating environmental pollution and addressing climate change challenges (Zhou, Jing, & Lan-Juan Zhou, 2012).

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, this compound's derivatives and related compounds have been utilized in creating functionalized materials. Yang et al. (1996) focused on the synthesis and structural characterization of functionalized polysiloxanes, showcasing the compound's versatility in the development of advanced materials with potential applications ranging from industrial to biomedical fields (Yang, El-Nahhal, & Maciel, 1996).

Toxicology and Environmental Impact Studies

While excluding direct drug-related research, studies concerning the environmental impact and toxicology of herbicides including this compound derivatives remain pertinent. Research by Zuanazzi et al. (2020) offered a scientometric review of 2,4-D herbicide toxicity, providing a comprehensive overview of the chemical's environmental and health implications. This research underscores the importance of understanding the broader impacts of chemical compounds on ecosystems and human health (Zuanazzi, Ghisi, & Oliveira, 2020).

Eigenschaften

IUPAC Name |

methyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4/c1-7(12(17)15-6-11(16)18-2)19-10-4-3-8(13)5-9(10)14/h3-5,7H,6H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIFZZZFGQKQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-5-{[(3-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4051223.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide](/img/structure/B4051232.png)

![methyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4051237.png)

![[2-chloro-4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4051246.png)

![3-(2-methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4051247.png)

![1-(2,4-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4051248.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide](/img/structure/B4051264.png)

![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B4051271.png)

![methyl 2-[({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4051277.png)

![3-methyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4051282.png)

![4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B4051294.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B4051305.png)